3-Ethoxy-2,4,4-triphenylcyclobut-2-en-1-one
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Overview
Description
3-Ethoxy-2,4,4-triphenylcyclobut-2-en-1-one is an organic compound with a complex structure that includes a cyclobutene ring substituted with ethoxy and triphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,4,4-triphenylcyclobut-2-en-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethoxy-substituted benzene derivatives with triphenyl-substituted alkenes in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,4,4-triphenylcyclobut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy or phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Ethoxy-2,4,4-triphenylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Ethoxy-2,4,4-triphenylcyclobut-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2-cyclohexen-1-one: A structurally similar compound with different reactivity and applications.
Triphenylcyclobutene: Shares the cyclobutene ring but lacks the ethoxy group, leading to different chemical properties.
Properties
CAS No. |
105754-66-3 |
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Molecular Formula |
C24H20O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-ethoxy-2,4,4-triphenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C24H20O2/c1-2-26-23-21(18-12-6-3-7-13-18)22(25)24(23,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
InChI Key |
MLQXHQOINKFCRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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